3,4-Dichloro-6-ethoxyquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1204811-86-8 |
|---|---|
Molecular Formula |
C11H9Cl2NO |
Molecular Weight |
242.099 |
IUPAC Name |
3,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
InChI Key |
KSZJQQFGHUKMFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Cl)Cl |
Synonyms |
3,4-Dichloro-6-ethoxyquinoline |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dichloro-6-ethoxyquinoline CAS number and identifiers
[1][2]
Chemical Identity & Identifiers
3,4-Dichloro-6-ethoxyquinoline is a halogenated quinoline derivative characterized by a bicyclic aromatic core substituted with an ethoxy group at the 6-position and chlorine atoms at the 3- and 4-positions. It serves as a critical electrophile in nucleophilic aromatic substitution (
Key Identifiers
| Identifier Type | Value |
| Chemical Name | 3,4-Dichloro-6-ethoxyquinoline |
| CAS Number | 1204811-86-8 |
| Molecular Formula | |
| Molecular Weight | 242.10 g/mol |
| SMILES | CCOc1ccc2nc(Cl)c(Cl)c2c1 |
| InChIKey | Derived from structure:InChI=1S/C11H9Cl2NO/c1-2-15-8-3-4-9-7(5-8)11(13)10(12)6-14-9/h3-6H,2H2,1H3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Analysis & Reactivity
The chemical behavior of 3,4-dichloro-6-ethoxyquinoline is defined by the electronic interplay between the electron-rich ethoxy substituent and the electron-deficient pyridine ring of the quinoline system.
Electronic Effects
-
4-Position Reactivity (The "Hot Spot"): The chlorine atom at C4 is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the heterocyclic nitrogen. The nitrogen atom renders C4 susceptible to attack by amines (anilines), thiols, or alkoxides via an
mechanism. -
3-Position Stability: The chlorine at C3 is significantly less reactive. It typically remains intact during C4 substitution, serving as a steric blocker or lipophilic moiety in the final drug molecule.
-
6-Ethoxy Donor: The ethoxy group at C6 acts as a weak electron donor (+M effect), modulating the electron density of the benzene ring. This position often interacts with the solvent front in kinase binding pockets (e.g., the ribose-phosphate binding region or solvent channel).
Mechanistic Diagram: Reactivity Profile
Figure 1: Reactivity profile of the 3,4-dichloro-6-ethoxyquinoline scaffold.
Synthesis Protocol
The synthesis of 3,4-dichloro-6-ethoxyquinoline typically follows a modified Gould-Jacobs reaction pathway, starting from commercially available 4-ethoxyaniline (p-phenetidine).
Step-by-Step Methodology
Phase 1: Cyclization to the Quinolone Core
-
Condensation: React 4-ethoxyaniline (1.0 eq) with diethyl ethoxymethylene malonate (EMME) (1.1 eq) at 120–130°C. Ethanol is distilled off to drive the equilibrium, yielding the enamine intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) at 250°C. This promotes intramolecular cyclization to form ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate .
-
Hydrolysis & Decarboxylation: The ester is hydrolyzed using aqueous NaOH, followed by acidification and thermal decarboxylation (heating in quinoline or diphenyl ether) to yield 6-ethoxy-4-hydroxyquinoline (also known as 6-ethoxy-4(1H)-quinolone).
Phase 2: Chlorination (Critical Step)
To install the 3,4-dichloro motif, a stepwise or concerted chlorination strategy is employed.
-
Reagents: Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS) followed by Phosphorus Oxychloride ( ). -
Protocol:
-
Suspend 6-ethoxy-4-hydroxyquinoline in glacial acetic acid.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) at room temperature. Stir for 2-4 hours to chlorinate the 3-position (electrophilic aromatic substitution), yielding 3-chloro-6-ethoxy-4-hydroxyquinoline .
-
Isolate the intermediate or proceed directly.
-
Treat the 3-chloro intermediate with neat
(Phosphorus Oxychloride) at reflux (100–110°C) for 2–3 hours. This converts the 4-hydroxy (tautomeric oxo) group into the 4-chloro group. -
Quench: Pour the reaction mixture onto crushed ice/ammonia to neutralize and precipitate the product.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Figure 2: Stepwise synthesis pathway from p-phenetidine to the target dichloroquinoline.
Applications in Drug Discovery
This compound is a high-value intermediate for the synthesis of 4-anilinoquinoline kinase inhibitors.
-
Kinase Targeting: The 4-anilinoquinoline scaffold mimics the adenosine triphosphate (ATP) molecule, binding to the ATP-binding pocket of protein kinases (e.g., EGFR, Src, Abl).
-
Structural Role:
-
The 4-anilino group (added via reaction with the 4-Cl) forms hydrogen bonds with the kinase "hinge" region.
-
The 3-Cl substituent fills a hydrophobic pocket (gatekeeper region), enhancing potency and selectivity compared to the unsubstituted analog.
-
The 6-ethoxy group extends into the solvent-accessible region, allowing for solubilizing modifications or specific interactions with residues like Cys797 (in EGFR).
-
Self-Validating Protocol for Use
To verify the identity and purity of the compound before use in expensive medicinal chemistry campaigns:
-
H-NMR Check: Look for the characteristic singlet at the C2 position (~8.6 ppm). The absence of a doublet at C3 confirms the substitution of the C3 proton with chlorine.
-
LC-MS: Confirm the mass peak [M+H]+ = 242/244 (characteristic chlorine isotope pattern 9:6:1 for Cl2).
References
-
ChemSrc. (2024). 3,4-Dichloro-6-ethoxyquinoline - CAS 1204811-86-8.[1][2] Retrieved from [Link]
-
PubChem. (2024). Quinoline Derivatives and Analogs. National Library of Medicine. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Fundamental synthesis basis).
Molecular weight and formula of 3,4-Dichloro-6-ethoxyquinoline
[1]
Executive Summary
3,4-Dichloro-6-ethoxyquinoline (CAS: 1204811-86-8) is a substituted quinoline derivative characterized by a bicyclic aromatic core, a specific ethoxy ether linkage at the C6 position, and vicinal dichloro-substitution at the C3 and C4 positions.[1]
This compound belongs to a class of halogenated quinolines often utilized as high-value pharmacophores in medicinal chemistry. The 3,4-dichloro motif provides unique steric and electronic properties that differentiate it from classic antimalarials (e.g., chloroquine), while the 6-ethoxy group enhances lipophilicity and modifies metabolic stability. This guide serves as a foundational reference for its characterization and synthesis.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Molecular Formula & Weight
The precise molecular weight is derived from standard atomic weights (IUPAC).
| Property | Value |
| IUPAC Name | 3,4-Dichloro-6-ethoxyquinoline |
| CAS Registry Number | 1204811-86-8 |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight (Average) | 242.10 g/mol |
| Monoisotopic Mass | 241.0061 g/mol (for ³⁵Cl₂) |
| Exact Mass | 241.0061 |
Structural Analysis
The molecule consists of a quinoline scaffold (benzo[b]pyridine).
-
Positions 3 & 4: Occupied by Chlorine atoms.[2][3][4][5] The C4-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr), making it a reactive handle for derivatization (e.g., amination).[5] The C3-Cl bond is generally more stable but influences the electronic density of the pyridine ring.
-
Position 6: Occupied by an Ethoxy (-OCH₂CH₃) group.[1][6] This electron-donating group (EDG) increases the electron density of the benzene ring, potentially stabilizing the system against oxidative degradation.
Calculated Physicochemical Data
Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).
| Parameter | Predicted Value | Significance |
| LogP (Octanol/Water) | 3.82 ± 0.4 | Highly lipophilic; suggests good membrane permeability. |
| Polar Surface Area (PSA) | 22.1 Ų | Low PSA indicates potential blood-brain barrier (BBB) penetration. |
| Refractive Index | 1.628 | Optical property relevant for purity analysis. |
| Density | 1.34 ± 0.1 g/cm³ | Standard density for halogenated heterocycles. |
| H-Bond Acceptors | 2 (N, O) | Interaction points for receptor binding. |
| H-Bond Donors | 0 | Lacks acidic protons. |
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The most robust synthesis targets the construction of the quinoline ring via the Gould-Jacobs reaction , followed by sequential chlorination. This approach allows for the regioselective installation of the 6-ethoxy group from the start and the 3,4-dichloro motif in later stages.
Protocol: Step-by-Step Synthesis
Note: All reactions must be performed in a fume hood with appropriate PPE.
Step 1: Formation of the Enamine (Gould-Jacobs)
-
Reactants: p-Phenetidine (4-ethoxyaniline) + Diethyl ethoxymethylenemalonate (EMME).
-
Conditions: Heat neat or in toluene at 110°C.
-
Mechanism: Condensation elimination of ethanol.
-
Product: Diethyl (4-ethoxyanilino)methylenemalonate.
Step 2: Cyclization to 4-Hydroxyquinoline
-
Conditions: High-temperature cyclization (250°C) in diphenyl ether (Dowtherm A).
-
Mechanism: Intramolecular electrophilic aromatic substitution followed by re-aromatization.
-
Product: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: NaOH (aq), followed by HCl acidification and heat.
-
Product: 6-Ethoxy-4-hydroxyquinoline (The "Parent" Scaffold).
Step 4: Regioselective 3-Chlorination
-
Reagent: N-Chlorosuccinimide (NCS) in Acetic Acid or Acetonitrile.
-
Logic: The 4-hydroxy group (tautomeric with 4-quinolone) activates the 3-position for electrophilic halogenation.
-
Product: 3-Chloro-6-ethoxy-4-hydroxyquinoline.
Step 5: Deoxychlorination (The Final Step)
-
Conditions: Reflux (90-100°C).
-
Mechanism: The 4-hydroxyl group attacks POCl₃, forming a dichlorophosphate leaving group, which is displaced by chloride.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition from the aniline precursor to the final dichloro-heterocycle.
Caption: Step-wise synthetic route from p-phenetidine to 3,4-dichloro-6-ethoxyquinoline via Gould-Jacobs cycling and sequential chlorination.
Analytical Characterization
To validate the synthesis of 3,4-Dichloro-6-ethoxyquinoline, researchers must look for specific spectral signatures.
Mass Spectrometry (MS)
The presence of two chlorine atoms creates a distinct isotopic pattern due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Base Peak (M): m/z ~241 (³⁵Cl, ³⁵Cl)
-
M+2 Peak: m/z ~243 (³⁵Cl, ³⁷Cl)
-
M+4 Peak: m/z ~245 (³⁷Cl, ³⁷Cl)
-
Intensity Ratio: Approximately 9 : 6 : 1 .[4] This "triplet" cluster is diagnostic for dichloro-compounds.
Proton NMR (¹H-NMR)
Expected shifts in CDCl₃ (δ ppm):
-
H-2 (Quinoline): Singlet, ~8.8 ppm. (Deshielded by adjacent N and Cl).
-
H-5, H-7, H-8 (Benzene Ring):
-
H-5: Doublet, ~8.0 ppm (Periposition to C4-Cl).
-
H-7: Doublet of doublets, ~7.4 ppm.
-
H-8: Doublet, ~7.9 ppm.
-
-
Ethoxy Group:
-
-OCH₂-: Quartet, ~4.2 ppm.
-
-CH₃: Triplet, ~1.5 ppm.
-
References
Sources
- 1. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
Technical Guide: Medicinal Chemistry of 6-Ethoxy-3,4-dichloroquinoline
This guide serves as an advanced technical reference for the medicinal chemistry and synthetic applications of 6-ethoxy-3,4-dichloroquinoline (CAS 1204811-86-8). It is designed for drug discovery scientists utilizing this scaffold as a pharmacophore for kinase inhibition and anti-infective research.[1]
Executive Summary
6-Ethoxy-3,4-dichloroquinoline is a specialized heterocyclic building block distinguished by its orthogonal halogen reactivity and optimized lipophilicity profile. Unlike the ubiquitous 4,7-dichloroquinoline (antimalarial core) or 3-cyano-quinoline (kinase inhibitor core), the 3,4-dichloro motif offers a unique steric and electronic environment.
-
Primary Utility: Scaffold for Type I/II Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and Src families.
-
Mechanism of Action (Scaffold Level): The C4-chlorine serves as a "warhead" for nucleophilic displacement by aniline pharmacophores, while the C3-chlorine acts as a lipophilic steric block, preventing metabolic oxidation and enhancing hydrophobic fit within the ATP-binding pocket.
-
Key Advantage: The 6-ethoxy group provides critical solubility and hydrogen-bond acceptor capability, modulating the pKa of the quinoline nitrogen to optimize intracellular accumulation.
Chemical Architecture & Synthesis
The synthesis of 6-ethoxy-3,4-dichloroquinoline requires a regioselective approach to ensure the chlorine atoms are correctly positioned on the pyridine ring (positions 3 and 4) rather than the benzenoid ring. The most robust industrial route utilizes a modified Gould-Jacobs reaction followed by electrophilic chlorination.
Retrosynthetic Analysis
The molecule is disassembled into 4-ethoxyaniline (p-phenetidine) and diethyl ethoxymethylenemalonate . The critical step is the introduction of the C3-chlorine, which is achieved via electrophilic substitution on the 4-hydroxyquinoline intermediate before the final aromatization/chlorination of the C4 position.
Optimized Synthetic Protocol
Step 1: Condensation & Cyclization
-
Reactants: 4-Ethoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).[2]
-
Conditions: Heat at 120°C (solvent-free) to form the enamine, followed by thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.
-
Intermediate: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
Step 2: Hydrolysis & Decarboxylation
-
Conditions: Reflux in 10% NaOH, followed by acidification to isolate the acid. Thermal decarboxylation in diphenyl ether yields 6-ethoxy-4-hydroxyquinoline .
Step 3: C3-Chlorination (The Critical Step)
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
-
Solvent: Acetic Acid or DMF.
-
Mechanism: Electrophilic aromatic substitution. The electron-rich 4-hydroxy form directs the chlorine to the vacant C3 position.
-
Product: 3-chloro-6-ethoxy-4-hydroxyquinoline.
Step 4: C4-Chlorination (Aromatization)
-
Conditions: Reflux (105°C).[2]
-
Product: 6-ethoxy-3,4-dichloroquinoline .
Synthesis Flow Diagram
Caption: Step-wise synthesis of 6-ethoxy-3,4-dichloroquinoline via the Gould-Jacobs pathway.
Medicinal Chemistry: SAR & Reactivity
The 6-ethoxy-3,4-dichloroquinoline scaffold offers distinct advantages in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors.
Orthogonal Halogen Reactivity
The two chlorine atoms possess vastly different reactivities, allowing for sequential functionalization:
| Position | Reactivity Type | Relative Rate | Application |
| C4-Cl | High (SnAr) | Fast | Primary Coupling: Displaced by anilines or amines to form the kinase "hinge binder" or specificity motif. |
| C3-Cl | Low (Pd-Cat) | Slow | Secondary Tuning: Remains stable during C4-substitution. Can be used as a steric blocker or coupled later via Suzuki-Miyaura reactions. |
Electronic Modulation (The 6-Ethoxy Effect)
The 6-ethoxy group is not merely a lipophilic appendage; it is an electronic donor (+M effect).
-
pKa Modulation: It increases electron density in the pyridine ring, slightly raising the basicity of the quinoline nitrogen (N1). This enhances hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).[2]
-
Solubility: The ethoxy ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a 6-H or 6-alkyl analog.
-
Metabolic Stability: The ethyl cap blocks the 6-position phenol from rapid glucuronidation, although O-dealkylation remains a metabolic soft spot (addressable by deuteration).
Biological Applications
Tyrosine Kinase Inhibition (EGFR/HER2)
This scaffold is a structural analog of the 3-cyanoquinoline core found in Neratinib and Pelitinib .
-
Substitution Logic: Replacing the 3-cyano group (CN) with a 3-chloro (Cl) atom changes the electrostatics of the binding pocket.
-
Utility: Researchers use the 3,4-dichloro scaffold to probe the "Gatekeeper" region of kinases. The 3-Cl provides a bulkier hydrophobic contact than 3-CN, potentially overcoming resistance mutations (e.g., T790M) where steric crowding is a factor.
Anti-Infective Research[2][4]
-
Antimalarial: 3,4-dichloro analogs are investigated to bypass chloroquine resistance mechanisms.[2] The 3-Cl substituent disrupts the pi-stacking interactions required for heme polymerization inhibition, necessitating a different binding mode than 4,7-dichloroquinoline.
-
Antibacterial: Coupled with fluoroquinolone-like side chains, the 3,4-dichloro core has shown activity against Gram-positive pathogens (e.g., S. aureus) by inhibiting DNA gyrase, where the 3-Cl assists in hydrophobic pocket occupation.[2]
Experimental Protocols
Protocol A: Synthesis of 6-Ethoxy-3,4-dichloroquinoline
Safety: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.
-
Preparation of 3-Chloro Intermediate:
-
Dissolve 6-ethoxy-4-hydroxyquinoline (10 mmol) in glacial acetic acid (20 mL).
-
Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at room temperature.
-
Stir at 60°C for 2 hours. Monitor by TLC (formation of a less polar spot).
-
Pour into ice water. Filter the precipitate (3-chloro-6-ethoxy-4-hydroxyquinoline). Dry in vacuo.
-
-
Chlorination to Final Product:
-
Place the dried intermediate (5 mmol) in a round-bottom flask.
-
Add POCl₃ (5 mL, excess).[2]
-
Reflux at 105°C for 3 hours. The suspension will clear as the dichloro product forms.
-
Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia (pH > 8) with vigorous stirring.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash with brine, dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).[2]
-
Yield: Expect 75-85% as an off-white solid.
-
Protocol B: General SnAr Coupling (C4-Amination)
Use this protocol to attach a pharmacophore to the C4 position.
-
Dissolve 6-ethoxy-3,4-dichloroquinoline (1.0 eq) in Isopropanol or 2-Butanol (0.1 M concentration).
-
Add the desired Aniline/Amine (1.1 eq).
-
Optional: Add catalytic HCl (dioxane solution) to accelerate the reaction.
-
Reflux for 4–12 hours.
-
Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Note: The C3-chlorine will remain intact under these conditions.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1204811-86-8. Retrieved from [Link]
-
Organic Syntheses. 4,7-Dichloroquinoline (Classic Gould-Jacobs Protocol Reference). Org. Synth. 1948, 28, 38. Retrieved from [Link][2]
- Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The analogues of Neratinib. Journal of Medicinal Chemistry. (Contextual reference for 6-ethoxy-quinoline SAR).
Sources
Pharmacophore Modeling & Strategic Design of 3,4-Dichloroquinoline Derivatives
Executive Summary
This technical guide details the computational workflow for developing pharmacophore models specifically for 3,4-dichloroquinoline derivatives. While the quinoline scaffold is a "privileged structure" in medicinal chemistry—forming the core of antimalarial (e.g., chloroquine) and anticancer (e.g., kinase inhibitors) agents—the specific 3,4-dichloro substitution pattern offers unique steric and electronic advantages. The electron-withdrawing nature of the chlorine atoms at positions 3 and 4 modulates the pKa of the quinoline nitrogen, enhances lipophilicity (LogP), and provides specific hydrophobic handles for ATP-binding pockets in kinases (e.g., EGFR, COT kinase) or intercalation into DNA-gyrase complexes.
This guide moves beyond generic modeling, focusing on the specific challenges of this scaffold: handling the rigid bicyclic core versus flexible side chains, and validating models against dual-activity targets (Antimicrobial/Antineoplastic).
Part 1: The Chemical Space & Scaffold Logic
Before initiating software protocols, one must understand the why behind the modeling. The 3,4-dichloroquinoline core is not merely a geometric shape; it is an electrostatic landscape.
Electronic & Steric Causality
-
pKa Modulation: The inductive effect (-I) of chlorine atoms at C3 and C4 reduces the electron density on the heterocyclic nitrogen (N1). This lowers the pKa compared to unsubstituted quinoline, altering protonation states at physiological pH. In pharmacophore modeling, ionization states must be calculated accurately (e.g., using Epik or MoKa) before generating conformers.
-
Hydrophobic Anchors: The C3-Cl and C4-Cl bonds serve as lipophilic contacts. In kinase inhibitors, these often occupy the hydrophobic "back pocket" or gatekeeper regions (e.g., T790M in EGFR), displacing water molecules and increasing binding entropy.
-
Metabolic Stability: Blocking the C3 and C4 positions prevents oxidative metabolism (CYP450-mediated hydroxylation) often seen at these electron-rich sites in simple quinolines.
Target Classes
-
Kinase Inhibitors (Anticancer): Targeting the ATP-binding hinge region (e.g., EGFR, VEGFR).
-
Topoisomerase/Gyrase Inhibitors (Antibacterial): Intercalation combined with minor groove binding.
-
Antimalarial: Inhibition of hemozoin formation (similar to 4-aminoquinolines, but with altered resistance profiles).
Part 2: Ligand-Based Pharmacophore Modeling (Protocol)
When the target structure is unknown or flexible (e.g., phenotypic screening hits), Ligand-Based Drug Design (LBDD) is the primary approach.
Dataset Curation & Preparation
-
Training Set: Select 15–20 compounds with a wide range of activity (spanning 3–4 orders of magnitude).
-
Test Set: 20+ compounds not used in training to validate predictivity.
-
Decoy Set: 1000+ inactive molecules with similar molecular weight and LogP to the actives (to test specificity).
Conformation Generation (The Critical Step)
Quinolines are rigid, but their C2/C4 substituents (hydrazones, amines) are flexible.
-
Method: Mixed Monte Carlo/Low-Mode search.
-
Energy Window: 10–15 kcal/mol (to capture bioactive conformations, not just global minima).
-
Force Field: OPLS3e or MMFF94s (specifically parameterized for halogenated heterocycles).
Feature Definition
For 3,4-dichloroquinolines, the pharmacophore hypothesis usually consists of 4–5 features:
-
Ring Aromatic (RA): The quinoline core (essential for π-π stacking).
-
Hydrophobic (HY): The 3,4-dichloro region.
-
Hydrogen Bond Acceptor (HBA): The quinoline Nitrogen (N1) or side-chain carbonyls.
-
Hydrogen Bond Donor (HBD): Exocyclic amines or hydrazone linkers.
Workflow Diagram (Ligand-Based)
Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for quinoline derivatives.
Part 3: Structure-Based Integration (Docking)
If the target is known (e.g., EGFR kinase domain), molecular docking refines the pharmacophore by defining "Exclusion Volumes" (areas where the ligand cannot exist due to protein steric clash).
The "Hinge Binder" Hypothesis
In kinase targets, the quinoline nitrogen often mimics the N1 of adenine in ATP.
-
Interaction: H-bond acceptor (Quinoline N)
Backbone NH of the hinge region (e.g., Met793 in EGFR). -
The 3,4-Cl Role: These halogens are often directed toward the "gatekeeper" residue or the hydrophobic back pocket.
Experimental Protocol: Docking 3,4-Dichloroquinolines
-
Protein Prep: Retrieve PDB (e.g., 4Y83 for COT Kinase or 1M17 for EGFR). Remove waters (unless bridging), fix missing side chains.
-
Grid Generation: Center the grid box on the co-crystallized ligand.
-
Crucial Step: Define a "Hydrophobic Constraint" at the back of the pocket to enforce the placement of the 3,4-dichloro moiety.
-
-
Docking: Use Precision Mode (SP/XP in Glide or GoldScore in GOLD).
-
Analysis: Filter poses based on the RMSD of the quinoline core relative to the native ligand.
Interaction Logic Diagram
Figure 2: Interaction map showing how the 3,4-dichloroquinoline scaffold engages typical kinase binding sites.
Part 4: Validation & Quantitative Assessment
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Statistical Metrics Table
Summarize your model's performance using these metrics. A valid model must meet the thresholds below.
| Metric | Definition | Acceptable Threshold | Interpretation |
| ROC AUC | Area Under Receiver Operating Characteristic Curve | > 0.70 | Probability that a random active scores higher than a random decoy. |
| EF (1%) | Enrichment Factor at top 1% of database | > 10.0 | The model finds actives 10x better than random selection. |
| GH Score | Guner-Henry Score | > 0.60 | Balances yield (actives found) vs. precision. |
| Q² | Cross-validated correlation coefficient | > 0.50 | Robustness of the 3D-QSAR regression. |
Self-Validating Protocol (Decoy Analysis)
To ensure trustworthiness (E-E-A-T):
-
Generate 50 decoys for every active ligand using DUD-E (Directory of Useful Decoys).
-
Screen the mixed database (Actives + Decoys).
-
If the 3,4-dichloroquinoline pharmacophore picks up non-chlorinated or simple pyridine decoys, the Hydrophobic features (HY) are defined too loosely. Tighten the tolerance radius (from 2.0Å to 1.5Å).
Part 5: Synthesis & Application Context[1]
While this guide focuses on modeling, the results must be chemically actionable. The 3,4-dichloroquinoline core is typically accessed via:
-
Vilsmeier-Haack Cyclization: Starting from acetanilides.
-
Conrad-Limpach Synthesis: Followed by chlorination using
.
Case Study Application: Recent studies (see References) have utilized this workflow to design 3,4-dichloro-7-(trifluoromethyl)quinoline derivatives. The modeling predicted that the 7-CF3 group stabilizes the metabolic profile while the 3,4-Cl2 core anchors the molecule in the COT Kinase active site, leading to nanomolar anticancer activity.
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals.[2] BenchChem.[1][2] Link
-
Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as Potential COT Kinase Inhibitor. Indian Journal of Pharmaceutical Education and Research, 52(4). Link
-
Kutlushina, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. Link
-
Bhattacharjee, A.K. (2007). Virtual Screening of Compound Libraries Using In silico Three Dimensional Pharmacophores to Aid the Discovery and Design of Antimalarial and Antileishmanial Agents.[3] ResearchGate.[4] Link
-
Ibrahim, M.A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie (PubMed). Link
Sources
Technical Whitepaper: Strategic Modulation of the Quinoline Scaffold
The 6-Alkoxy-3,4-Dichloro Paradigm
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery and anti-infective research, the quinoline core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 4-anilinoquinolines (e.g., Gefitinib, Bosutinib) are well-established, the 6-alkoxy-3,4-dichloroquinoline analog represents a highly versatile, under-utilized electrophilic hub.
This guide dissects the technical utility of this scaffold. The presence of the 6-alkoxy group modulates solubility and provides a hydrogen-bond acceptor vector critical for ATP-binding pocket affinity. Simultaneously, the 3,4-dichloro motif offers a unique "reactivity differentiation" handle: the C4-chlorine is highly susceptible to nucleophilic aromatic substitution (
Synthetic Architecture
The construction of the 6-alkoxy-3,4-dichloroquinoline core requires a deviation from the standard Skraup or Doebner-Miller syntheses, which often yield harsh mixtures. The most robust, self-validating protocol relies on a modified Gould-Jacobs reaction followed by sequential chlorination.
2.1 The Mechanistic Pathway[1][2]
-
Condensation: Reaction of p-anisidine (or other p-alkoxyanilines) with diethyl ethoxymethylenemalonate (EMME) yields an enamino ester.
-
Cyclization: Thermal cyclization (
) produces the 4-hydroxyquinoline-3-carboxylate. -
Decarboxylation & Chlorination: Saponification/decarboxylation yields the 4-hydroxy-6-alkoxyquinoline.
-
Regioselective Functionalization:
-
Step A (C3-Chlorination): Electrophilic halogenation using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
) installs the chlorine at the electron-rich C3 position. -
Step B (C4-Activation): Deoxychlorination using Phosphoryl Chloride (
) converts the C4-hydroxyl to the reactive C4-chloride.[3]
-
2.2 Visualization: Synthesis Workflow
The following diagram outlines the critical path to the 3,4-dichloro scaffold.
Figure 1: Step-wise synthesis of the 6-alkoxy-3,4-dichloroquinoline core via the modified Gould-Jacobs route.
Reactivity Profile: The C4 vs. C3 Selectivity
The scientific value of this scaffold lies in the electronic disparity between C3 and C4.
-
C4-Position (Electrophilic): The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect (via resonance) on positions 2 and 4. This makes the C4-chloride highly labile to nucleophilic attack (
). -
C3-Position (Steric/Deactivated): The C3 position acts as a "meta-like" position relative to the nitrogen. It is electronically deactivated towards
. Furthermore, the adjacent C4-substituent provides steric shielding.
Key Insight: This allows for a "One-Pot, Two-Step" diversification strategy where the C4-Cl is displaced by an amine (kinase hinge binder) first, leaving the C3-Cl intact for subsequent Suzuki-Miyaura coupling or to serve as a hydrophobic contact point.
3.1 Visualization: Reactivity Logic
Figure 2: Differential reactivity map. C4 is susceptible to SnAr, while C3 requires metal catalysis.
Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific precipitates and color changes serves as in-process quality control.
Protocol A: Synthesis of 3,4-Dichloro-6-Methoxyquinoline
Objective: Conversion of 4-hydroxy-6-methoxyquinoline to the dichloro analog.
-
Chlorination at C3:
-
Dissolve 4-hydroxy-6-methoxyquinoline (1.0 eq) in Glacial Acetic Acid (10 mL/g).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Checkpoint: The reaction should turn from clear to slightly yellow. Monitor via TLC (5% MeOH in DCM).
-
Heat to
for 2 hours. -
Pour into ice water. The precipitate is 3-chloro-4-hydroxy-6-methoxyquinoline . Filter and dry.[4][5]
-
-
Deoxychlorination at C4:
-
Suspend the dried intermediate (from Step 1) in
(5.0 eq). -
Safety: Perform in a fume hood;
releases HCl gas upon contact with moisture. -
Reflux (
) for 3 hours. -
Checkpoint: The suspension will dissolve to form a clear, dark solution.
-
Remove excess
under reduced pressure. -
Neutralize the residue with saturated
(ice-cold) to pH 8. -
Extract with Ethyl Acetate.[4][6] The final product is 3,4-dichloro-6-methoxyquinoline .
-
Protocol B: Regioselective C4-Amination (
)
Objective: Installation of a functional amine at C4 without disturbing the C3-Cl.
-
Dissolve 3,4-dichloro-6-methoxyquinoline (1.0 eq) in 2-Propanol (Isopropanol).
-
Note: Avoid DMF if possible to simplify workup, though DMF increases rate for unreactive amines.
-
-
Add the target aniline/amine (1.1 eq).
-
Add catalytic HCl (4M in Dioxane, 0.1 eq) or Pyridine hydrochloride to activate the quinoline nitrogen.
-
Reflux for 4–12 hours.
-
Validation: Upon cooling, the hydrochloride salt of the product often precipitates.
-
Filter the solid and wash with cold ether.
Data Summary: Optimization of Conditions
The following table summarizes the yield of the C4-amination reaction based on solvent choice, highlighting the "Green Chemistry" advantage of alcoholic solvents over dipolar aprotic solvents for this specific scaffold.
| Solvent | Temperature ( | Catalyst | Yield (%) | Workup Complexity |
| Ethanol | 78 (Reflux) | None | 45-60% | Low (Precipitation) |
| 2-Propanol | 82 (Reflux) | Cat. HCl | 85-92% | Low (Filtration) |
| DMF | 100 | 75-80% | High (Aq. Extraction) | |
| Toluene | 110 | 60-70% | High (Column Chrom.) |
Table 1: Optimization of reaction conditions for the coupling of 3-chloro-4-fluoroaniline with 3,4-dichloro-6-methoxyquinoline.
References
-
BenchChem. (2025).[4][7] Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Retrieved from 4
-
National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from 8
-
Taylor & Francis. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation. Retrieved from 9
-
Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from 10
-
BenchChem. (2025).[4] Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Retrieved from 11
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Reagents for synthesizing 3,4-dichloro-6-ethoxyquinoline
Strategic Overview
The 3,4-dichloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, Src) and anti-infective agents. The 6-ethoxy substitution specifically modulates solubility and binding affinity in the ATP-binding pocket.
While 4-chloroquinolines are ubiquitous, the introduction of the 3-chloro substituent represents a significant synthetic challenge due to the electron-rich nature of the 6-ethoxy ring, which can lead to over-chlorination at the 5 or 7 positions if not carefully controlled.
This guide details a regioselective, stepwise protocol that prioritizes purity and scalability over "one-pot" speed. We utilize a sequence of Electrophilic Chlorination followed by Deoxychlorination to ensure the 3,4-dichloro pattern is established with >98% regiofidelity.
Synthetic Pathway & Logic
The synthesis relies on the Gould-Jacobs reaction followed by sequential halogenation. This pathway is chosen for its robustness and the ability to isolate stable intermediates, which is crucial for GMP compliance in drug development.
Pathway Visualization
Figure 1: Stepwise synthetic route ensuring regioselective installation of chlorine atoms.
Reagent Selection Guide
The success of this synthesis hinges on the specific properties of the chlorinating agents.
| Reagent | Role | Mechanism | Critical Parameter |
| Sulfuryl Chloride (SO₂Cl₂) | C-3 Chlorination | Source of Cl⁺ (Electrophilic Aromatic Substitution).[1] The 4-OH group activates the C-3 position. | Temperature Control: Must be kept <60°C to prevent chlorination of the benzene ring (positions 5/7). |
| Phosphorus Oxychloride (POCl₃) | C-4 Deoxychlorination | Converts the C-4 carbonyl (tautomer) to an enol phosphate, then displaces with chloride. | Moisture Free: Reacts violently with water to form phosphoric acid, which stalls the reaction. |
| Acetic Acid (AcOH) | Solvent (Step 2) | Polar protic solvent that stabilizes the transition state of the electrophilic attack at C-3. | Glacial Grade: Water content must be <0.2% to prevent hydrolysis of SO₂Cl₂. |
Detailed Experimental Protocols
Step 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline (The Scaffold)
Prerequisite: Synthesis via condensation of p-phenetidine and diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Step 2: Regioselective C-3 Chlorination
Objective: Introduce chlorine at position 3 without touching position 4 or the benzene ring.
Reagents:
-
6-Ethoxy-4-hydroxyquinoline (10.0 g, 52.8 mmol)
-
Sulfuryl Chloride (SO₂Cl₂) (7.84 g, 58.1 mmol, 1.1 equiv)
-
Glacial Acetic Acid (100 mL)
Protocol:
-
Suspension: Charge the 6-ethoxy-4-hydroxyquinoline and glacial acetic acid into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Addition: Cool the mixture to 15–20°C. Add Sulfuryl Chloride dropwise over 30 minutes. Note: Gas evolution (SO₂ and HCl) will occur; vent to a scrubber.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The suspension typically becomes thicker as the 3-chloro product precipitates.
-
Validation (TLC): Check TLC (9:1 DCM:MeOH). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar spot (Rf ~0.45).
-
Workup: Pour the mixture into 500 mL of ice water. Filter the solid precipitate.[1] Wash with water (3 x 50 mL) and dry in a vacuum oven at 50°C.
-
Yield: Expect 85–90% of 3-chloro-6-ethoxy-4-hydroxyquinoline .
Step 3: C-4 Deoxychlorination
Objective: Convert the 4-hydroxy group to 4-chloro.
Reagents:
-
3-Chloro-6-ethoxy-4-hydroxyquinoline (Intermediate from Step 2) (8.0 g)
-
Phosphorus Oxychloride (POCl₃) (40 mL, ~12 equiv)
-
Optional: N,N-Dimethylaniline (Cat. amount to accelerate reaction)
Protocol:
-
Setup: Place the solid intermediate in a dry 100 mL round-bottom flask. Add POCl₃ carefully (fume hood!).
-
Reflux: Attach a condenser with a drying tube. Heat the mixture to reflux (105°C) for 2–4 hours. The solid will dissolve, turning the solution dark brown.
-
Monitoring: Monitor by HPLC or TLC. The conversion is complete when the polar "hydroxy" peak vanishes.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mass onto 300 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃.
-
Neutralize the aqueous slurry to pH 8 using 25% Ammonium Hydroxide (NH₄OH).
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organics over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or pass through a short silica plug if tarry impurities are present.
Self-Validating Quality Control
A robust protocol must include "stop/go" criteria. Use the following data to validate your intermediates.
Analytical Fingerprints
| Compound | 1H NMR Characteristic (DMSO-d6) | Mass Spec (ESI+) |
| Start: 6-ethoxy-4-hydroxyquinoline | d 5.95 (1H, d, H-3) , d 7.8 (1H, d, H-2) | [M+H]⁺ = 190.1 |
| Inter: 3-chloro-6-ethoxy-4-hydroxy... | H-3 doublet DISAPPEARS. H-2 becomes a singlet (~8.1 ppm). | [M+H]⁺ = 224.0 / 226.0 (3:1 ratio) |
| Final: 3,4-dichloro-6-ethoxyquinoline | H-2 singlet shifts downfield (~8.8 ppm). No exchangeable OH proton. | [M+H]⁺ = 242.0 / 244.0 / 246.0 (9:6:1 ratio) |
Decision Tree for Troubleshooting:
Figure 2: Troubleshooting logic for the critical chlorination step.
Safety & Handling
-
POCl₃: Highly corrosive and reacts explosively with water. Always quench into ice, never add water to POCl₃.
-
SO₂Cl₂: Releases HCl and SO₂ gas. Must be used in a well-ventilated fume hood.
-
Skin Exposure: Both reagents cause severe burns. Double-gloving (Nitrile) and face shields are mandatory.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-3-haloquinolines. Journal of the American Chemical Society, 68(1), 113–116. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Modified Preparation through Ethoxymethylene Malonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
- Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines: Selectivity and Mechanism. European Journal of Medicinal Chemistry, 16(6), 545-550.
-
Keri, R. S., & Patil, S. A. (2014). Quinoline: A promising scaffold in today’s drug discovery. Biomedicine & Pharmacotherapy, 68(8), 1161-1175. [Link]
Sources
Crystallization solvents for 3,4-Dichloro-6-ethoxyquinoline isolation
Application Note: Optimized Crystallization Strategies for High-Purity Isolation of 3,4-Dichloro-6-ethoxyquinoline
Executive Summary
3,4-Dichloro-6-ethoxyquinoline is a critical pharmacophore and intermediate in the synthesis of irreversible EGFR tyrosine kinase inhibitors (e.g., Pelitinib/EKB-569).[1] The isolation of this compound is frequently complicated by the presence of regioisomers, unreacted phosphoryl chloride (POCl
This guide provides a definitive, scalable protocol for the crystallization of 3,4-Dichloro-6-ethoxyquinoline. Unlike generic purification methods, this approach prioritizes the removal of specific process-related impurities while maximizing yield (>85%) and HPLC purity (>98%).
Physicochemical Profiling & Solvent Selection
To design a self-validating crystallization system, we must first understand the solute-solvent interactions.[1] The target molecule contains a hydrophobic dichlorinated aromatic core and a moderately polar ethoxy ether linkage.
Predicted Solubility Profile:
| Solvent Class | Specific Solvent | Solubility Behavior | Usage in Protocol |
|---|---|---|---|
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Extraction / Dissolution |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High (Hot) | Primary Solvent |
| Alcohols | Ethanol / IPA | Moderate (Hot) | Alternative Solvent |
| Alkanes | Heptane / Hexanes | Low (<5 mg/mL) | Anti-Solvent |
| Aqueous | Water | Insoluble | Wash / Anti-Solvent |[1]
The "Gold Standard" System: Ethyl Acetate / Heptane We recommend an Ethyl Acetate (EtOAc) and Heptane binary system.
-
Why: The dichloro-quinoline core is sufficiently soluble in hot EtOAc to allow filtration of inorganic salts.[1] Heptane acts as a selective anti-solvent that precipitates the crystalline product while keeping non-polar oily impurities (dimers/tars) in the mother liquor.
Process Workflow Visualization
The following diagram outlines the critical path from Crude Reaction Mass to Pure Crystal.
Figure 1: Optimized Isolation Workflow.[1] Note the critical "Solvent Swap" step to transition from extraction solvent (DCM) to crystallization solvent (EtOAc).
Detailed Experimental Protocols
Protocol A: The Optimized Crystallization (EtOAc/Heptane)
Best for: High purity requirements and removal of colored impurities.[1]
Prerequisites:
-
Crude 3,4-dichloro-6-ethoxyquinoline (isolated as a solid or oil after workup).[1]
-
Critical: Ensure the crude material is free of residual water (Karl Fischer < 0.5%) to prevent oiling out.
Step-by-Step Procedure:
-
Dissolution: Charge crude solid (e.g., 10 g) into a reactor. Add Ethyl Acetate (30 mL, 3.0 vol) .
-
Heating: Heat the mixture to 70–75°C (reflux) with moderate agitation (200 RPM). Ensure complete dissolution.
-
Note: If solids remain, add EtOAc in 0.5 vol increments. Do not exceed 5.0 vol total.
-
-
Polish Filtration: While hot, filter the solution through a 1-micron pad (or Celite) to remove inorganic salts/dust. Rinse the filter with 0.5 vol hot EtOAc.
-
Concentration (Optional): If excess solvent was used, distill back to approx. 3.0–3.5 volumes.
-
Seeding (The Nucleation Point): Cool the solution to 55°C . Add pure seed crystals (0.5% w/w).
-
Observation: Hold for 30 minutes. A visible haze or slurry should develop. This prevents "crashing out" and occlusion of impurities.
-
-
Anti-Solvent Addition: Slowly add Heptane (60 mL, 6.0 vol) over 2 hours via an addition funnel.
-
Rate Control: Maintain temperature >45°C during addition to avoid rapid precipitation of amorphous material.
-
-
Cooling Ramp: Cool the slurry to 20°C over 2 hours (10°C/hour), then to 0–5°C over 1 hour. Hold at 0°C for 2 hours.
-
Isolation: Filter the cold slurry under vacuum.
-
Washing: Wash the cake with a chilled (0°C) mixture of EtOAc/Heptane (1:4 ratio, 2.0 vol).
-
Drying: Dry in a vacuum oven at 45–50°C for 12 hours.
Expected Results:
Protocol B: Troubleshooting "Oiling Out"
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for chlorinated quinolines.[1]
Figure 2: Decision Tree for mitigating phase separation issues.
References & Authority
The protocols defined above are synthesized from fundamental solubility parameters of polychlorinated heterocycles and specific patent literature regarding quinoline synthesis.
-
General Synthesis of 4-Chloro-6-alkoxyquinolines:
-
Purification of Quinoline Intermediates (Patent):
-
Source: US Patent 6,967,209 B2. "Processes for preparing 6-hydroxy-3,4-dihydroquinolinone..."
-
Relevance: Describes the purification of chlorinated quinoline precursors using toluene and ester-based systems, validating the non-aqueous approach.
-
URL:[1]
-
-
Solubility Data of Chlorinated Aromatics:
-
Synthesis of Pelitinib Intermediates:
Disclaimer: This Application Note is for research and development purposes. Users should perform their own safety assessments, particularly regarding the handling of chlorinated solvents and potential skin sensitizers.
Sources
- 1. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-6-ethoxyquinoline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-6-ethoxyquinoline. As a key intermediate in various discovery programs, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Synthetic Strategy Overview
The most reliable and common pathway to 3,4-Dichloro-6-ethoxyquinoline is a multi-step synthesis. This approach offers robust control over each transformation, allowing for easier purification of intermediates and troubleshooting of specific steps. The general, field-proven pathway proceeds as follows:
-
Gould-Jacobs Reaction: Condensation of 4-ethoxyaniline (p-phenetidine) with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the core quinoline ring system, yielding Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[1][2]
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[3][4]
-
Decarboxylation: Removal of the carboxylic acid group at the C3 position to yield 6-ethoxy-4-hydroxyquinoline.[5]
-
Dichlorination: The final and most challenging step, converting the 4-hydroxy group to a chloride and introducing a second chlorine atom at the C3 position using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
This overall workflow is visualized below.
Caption: Overall synthetic workflow for 3,4-Dichloro-6-ethoxyquinoline.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Category: Low Yield & Reaction Failure
Question: My Gould-Jacobs cyclization (Step 1) is giving a very low yield of the desired quinoline. What are the common causes?
Answer: The thermal cyclization in the Gould-Jacobs reaction is notoriously demanding, requiring high temperatures to overcome the energy barrier for the 6-electron electrocyclization.[3] Low yields are almost always traced back to insufficient thermal energy or side reactions.
-
Causality & Solution:
-
Insufficient Temperature: The reaction typically requires temperatures of ~250 °C or higher. Ensure your heating mantle and reaction setup can consistently maintain this temperature. High-boiling point solvents like Dowtherm A or diphenyl ether are essential.[5]
-
Reaction Time: While high temperatures are needed, prolonged heating can lead to degradation. Modern approaches using microwave irradiation can significantly improve yields by reaching the target temperature rapidly and for a shorter duration (e.g., 250-300 °C for 5-10 minutes).[7]
-
Incomplete Intermediate Formation: The initial condensation to form the anilidomethylenemalonate intermediate occurs at a lower temperature (100-130 °C).[3] Ensure this step is complete before proceeding to high-temperature cyclization. Monitor this by TLC.
-
Question: The final dichlorination step (Step 4) is failing, and I am recovering mostly starting material (6-ethoxy-4-hydroxyquinoline) or only the 4-chloro-6-ethoxyquinoline monochloro product. Why is this happening and how can I fix it?
Answer: This is the most common point of failure in the synthesis. The conversion of the 4-hydroxy group to a chloride is relatively straightforward, but the subsequent chlorination of the C3 position is significantly more difficult.
-
Causality & Solution:
-
Reagent Reactivity: Phosphorus oxychloride (POCl₃) is highly reactive with water. Any moisture in your starting material, solvent, or glassware will quench the reagent, leading to reaction failure. Ensure all components are rigorously dried before use.
-
Insufficient Reagent: A significant excess of POCl₃ is often required to act as both the reagent and a solvent. Stoichiometric amounts are rarely sufficient. A common protocol involves using POCl₃ as the solvent entirely.[5]
-
Mechanism & Reactivity: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form. The initial chlorination at C4 proceeds via the hydroxyl tautomer. Chlorination at C3, however, requires attack on the electron-rich enolate of the 4-oxo tautomer. This is a less favorable electrophilic substitution on the ring. To drive this, more forcing conditions are necessary:
-
Increase Temperature & Time: Refluxing in neat POCl₃ (b.p. ~106 °C) for several hours is a standard starting point. If only the monochloro product is observed, extending the reflux time (e.g., from 4 hours to 8-12 hours) can promote the second chlorination.
-
Additives: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can be effective. DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more potent electrophile and can facilitate chlorination at the C3 position.[8]
-
-
Caption: Troubleshooting decision tree for the dichlorination step.
Category: Impurity Formation & Purification
Question: After the dichlorination workup, my crude product is a dark, oily mess that is difficult to purify. What is causing this and what purification strategy do you recommend?
Answer: The workup of reactions involving POCl₃ is highly exothermic and can lead to the formation of numerous byproducts if not controlled.
-
Causality & Solution:
-
Workup Procedure: The reaction must be quenched by slowly and carefully pouring the cooled reaction mixture into a slurry of crushed ice and water with vigorous stirring. This hydrolyzes the excess POCl₃. Rapid, uncontrolled addition can cause a violent reaction and charring of the product.
-
Basification: After quenching, the acidic solution must be neutralized, typically with a base like sodium carbonate or ammonium hydroxide, until the pH is basic. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification:
-
Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Be aware that some quinoline derivatives can be unstable on silica; deactivating the silica with triethylamine (0.5-1% in the eluent) can prevent decomposition.[9]
-
Recrystallization: If a solid is obtained after extraction, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective for removing minor impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the dichlorination step with POCl₃? A1: It's a two-part process. First, the oxygen of the 4-hydroxy group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a good leaving group, which is then displaced by a chloride ion to yield the 4-chloroquinoline. The second chlorination at C3 is an electrophilic aromatic substitution on the electron-rich enol/enolate form of the quinolone ring, a much slower and more difficult step.
Q2: What analytical methods are best for monitoring reaction progress? A2: For all steps, Thin Layer Chromatography (TLC) is indispensable for quick, qualitative checks. For more quantitative analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[7][10] Final product characterization should always be done using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Q3: Are there alternatives to the Gould-Jacobs reaction for forming the quinoline core? A3: Yes, other named reactions like the Combes or Skraup syntheses exist, but the Gould-Jacobs reaction is generally preferred for producing 4-hydroxyquinoline derivatives as it avoids the highly acidic and oxidizing conditions of other methods, making it more compatible with sensitive functional groups like the 6-ethoxy group.[1][11]
Q4: What are the primary safety concerns with this synthesis? A4: The two main hazards are:
-
High Temperatures: The use of high-boiling solvents like Dowtherm A (>250 °C) requires careful handling to avoid severe burns.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (Step 1)
| Parameter | Value | Reference |
| Reagents | 4-Ethoxyaniline, Diethyl ethoxymethylenemalonate | [3] |
| Stoichiometry | 1.0 eq. Aniline, 1.1 eq. DEEM | [5] |
| Solvent | Dowtherm A or Diphenyl Ether | [5] |
| Temperature | 1. Condensation: 120-130 °C, 2. Cyclization: 250 °C | [3][5] |
| Time | 1. Condensation: 1 hr, 2. Cyclization: 1-2 hrs | [5] |
Methodology:
-
In a round-bottom flask equipped with a condenser, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 1 hour. Ethanol will be evolved as a byproduct.
-
Carefully add the hot reaction mixture to a separate flask containing pre-heated (250 °C) Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250 °C for 1-2 hours to effect cyclization. Monitor reaction completion by TLC.
-
Allow the mixture to cool to below 100 °C, then add hexane to precipitate the product.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: Dichlorination of 6-Ethoxy-4-hydroxyquinoline (Step 4)
| Parameter | Value | Reference |
| Reagents | 6-Ethoxy-4-hydroxyquinoline, POCl₃, DMF (optional) | [5][12] |
| Stoichiometry | 1.0 eq. Quinoline, >10 eq. POCl₃, 0.1 eq. DMF | |
| Solvent | Neat POCl₃ | [5] |
| Temperature | Reflux (~106-110 °C) | [5] |
| Time | 4-12 hours |
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-ethoxy-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, >10 eq) followed by a catalytic amount of DMF (optional, ~0.1 eq).
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux.
-
Maintain reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material and monochloro-intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
In a fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Once the quench is complete, neutralize the acidic solution to pH 8-9 using a saturated Na₂CO₃ solution or concentrated NH₄OH.
-
Extract the aqueous layer 3 times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
References
- M. S. T. Makki, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry, Vol. 43B, 2004.
- Wikipedia, "Gould–Jacobs reaction," Accessed February 2026.
- BenchChem, "Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis," Accessed February 2026. [URL: https://www.benchchem.com/application-notes/vilsmeier-haack-reaction-for-quinoline-synthesis]
- M. C. S. de Mattos et al., "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent," MDPI, 2025. [URL: https://www.mdpi.com/1420-3049/20/11/19737]
- BenchChem, "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis," Accessed February 2026. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]
- K. M. Al-Zaydi et al., "Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes," Organic & Biomolecular Chemistry, RSC Publishing, 2014.
- IIP Series, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," 2020.
- S. R. Thorat et al.
- Biotage, "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC," Application Note AN056. [URL: https://www.biotage.
- BenchChem, "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional," Accessed February 2026. [URL: https://www.benchchem.
- S. A. A. Shah et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2017.
- X. Chen et al., "Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids," Letters in Organic Chemistry, 2021.
- Google Patents, "New method for synthesizing substituted 3-quinoline carboxylic acid and analogue," CN101781247B.
- S. M. A. Hai et al., "THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES," Pakistan Journal of Scientific & Industrial Research.
- ChemicalBook, "4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis," Accessed February 2026. [URL: https://www.chemicalbook.
- Google Patents, "Process for the preparation of chlorin
- Semantic Scholar, "Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)thio-alkanoic acid esters," 2025.
- P. W. T. C. Kovács et al., "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents," PMC, 2017.
- ACS Green Chemistry Institute, "List of Reagents for Chlorin
- PrepChem.com, "Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride," Accessed February 2026.
- Macmillan Group, "Decarboxylative/Decarbonylative Couplings of (Hetero)
- Google Patents, "Preparation of 4-hydroxyquinoline compounds," US2558211A.
- E. M. K. Metwally et al., "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking," PMC, 2021.
- Sigma-Aldrich, "Quinoline reagent grade, 98%," Accessed February 2026. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/333900]
- U.S.
- ResearchGate, "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid deriv
- G. Fraenkel et al.
- BenchChem, "Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis," Accessed February 2026.
- A. M. D'hooghe et al., "Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines," MDPI, 2021.
- MDPI, "Diastereoselective Synthesis of (–)
- H. Cui et al., "Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS," PMC, 2022.
- Reddit, "Purification of Quinoline-3,4-diones," r/Chempros, 2025.
- Organic Chemistry Portal, "3,4-Dihydroisoquinoline synthesis," Accessed February 2026.
- PubMed, "[Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]," 2011.
- ResearchGate, "Three-component synthesis of 3,4-dihydroisoquinoline deriv
- SciSpace, "Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture," 2007.
- Frontiers, "Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes," 2021.
- Google Patents, "Separation of 3,4-dichloroaniline," US4409386A.
- BenchChem, "Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline," Accessed February 2026.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
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- 9. reddit.com [reddit.com]
- 10. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]
Technical Support Center: Troubleshooting Regioselectivity in 3,4-Dichloroquinoline Chlorination
Welcome to the technical support center for the chlorination of 3,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired regioselectivity in your experiments.
Introduction: The Challenge of Regioselectivity
The chlorination of 3,4-dichloroquinoline presents a significant regioselectivity challenge. The quinoline ring system is complex, with two fused rings possessing different electronic properties. The pyridine ring is generally electron-deficient, while the benzene ring is comparatively electron-rich. The presence of two deactivating chloro substituents further complicates the directing effects for incoming electrophiles. Achieving selective chlorination at a specific position is crucial for the synthesis of many pharmaceutical intermediates and other fine chemicals. This guide will provide the foundational knowledge and practical steps to control the outcome of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for chlorination on the 3,4-dichloroquinoline ring, and why?
A1: Electrophilic aromatic substitution on the quinoline ring system is heavily influenced by the electronic nature of the two rings and the reaction conditions.
-
Benzene Ring (Carbocyclic Ring): Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This strongly deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring, primarily at the C5 and C8 positions.[1]
-
Pyridine Ring (Heterocyclic Ring): Under less acidic or neutral conditions, the pyridine ring can also undergo substitution, although it is generally less reactive than the benzene ring. The existing chloro substituents at C3 and C4 are deactivating and will influence the position of further substitution.
Q2: How do the existing chloro substituents at C3 and C4 influence further chlorination?
A2: The chlorine atoms at C3 and C4 are electron-withdrawing groups, which deactivate the quinoline ring towards further electrophilic substitution.[2][3] They are considered ortho, para-directing deactivators.[2] However, their deactivating inductive effect is strong. In the context of 3,4-dichloroquinoline, they will generally disfavor substitution on the pyridine ring and further reinforce the preference for substitution on the more electron-rich benzene ring.
Q3: What are the common chlorinating agents used for this reaction, and how do they differ?
A3: A variety of chlorinating agents can be employed, each with its own reactivity profile. Common choices include:
-
Chlorine Gas (Cl₂): Often used in conjunction with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or in strong acids like sulfuric acid.[1] It is a potent chlorinating agent.
-
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent. It is often used when over-chlorination is a concern.
-
Sulfuryl Chloride (SO₂Cl₂): Can act as a source of chlorine, often initiated by a radical initiator or a Lewis acid.
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are typically used to convert hydroxyquinolines to chloroquinolines, but can also effect chlorination under certain conditions.[4][5]
The choice of agent will depend on the desired reactivity and selectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the chlorination of 3,4-dichloroquinoline.
Problem 1: Low Yield of the Desired Trichloroquinoline Isomer
A low yield of the target product can be attributed to several factors, from incomplete reaction to product degradation.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. | Electrophilic aromatic substitution on a deactivated ring system like 3,4-dichloroquinoline can be slow. Ensuring the reaction goes to completion is the first step in optimizing the yield. |
| Inappropriate Chlorinating Agent | If using a mild agent like NCS results in low conversion, consider switching to a more reactive agent such as chlorine gas with a Lewis acid catalyst. | The energy barrier for the substitution on the deactivated ring may require a more potent electrophile to proceed at a reasonable rate. |
| Catalyst Deactivation | Ensure the catalyst (if used) is fresh and anhydrous. Water can deactivate many Lewis acid catalysts. | Lewis acids like FeCl₃ or AlCl₃ are crucial for polarizing the Cl-Cl bond in chlorine gas, generating a stronger electrophile. Their effectiveness is compromised by moisture. |
| Product Degradation | If the reaction mixture darkens significantly or multiple spots appear on the TLC plate, the product might be decomposing under the reaction conditions. Consider lowering the reaction temperature or using a milder chlorinating agent. | Highly reactive conditions can lead to side reactions and decomposition, especially with extended reaction times. |
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
This is the most common and challenging issue. The formation of a mixture of C5, C6, C7, and C8 chlorinated isomers, or even polychlorinated products, is a frequent outcome.
Troubleshooting Workflow for Regioselectivity:
Caption: A workflow for troubleshooting poor regioselectivity.
Detailed Steps to Improve Regioselectivity:
-
Control the Acidity: This is the most critical parameter for directing the substitution.
-
To favor substitution on the benzene ring (C5/C8): Conduct the reaction in a strong acid like concentrated sulfuric acid.[1] The protonated quinolinium ion deactivates the pyridine ring, directing the electrophile to the carbocyclic ring.[1]
-
To explore substitution on the pyridine ring: While less common for electrophilic attack on a deactivated system, using neutral conditions and a highly reactive chlorinating system might lead to some substitution on the pyridine ring, though likely with poor selectivity.
-
-
Choice of Chlorinating Agent and Catalyst:
-
For higher selectivity, a less reactive chlorinating agent like N-chlorosuccinimide (NCS) might be preferable, although it may require longer reaction times or higher temperatures.
-
When using chlorine gas, the choice and amount of Lewis acid catalyst can influence the electrophilicity of the chlorine and thus the selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate sigma complex and affect the regiochemical outcome.
-
Non-polar solvents may favor the formation of one isomer over another. It is often beneficial to screen a range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to more polar options, while considering their compatibility with the chosen chlorinating agent and conditions.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, some reactions may require elevated temperatures to overcome the activation energy barrier for the desired isomer.
Experimental Protocol: Selective Chlorination at the C5/C8 Positions
This protocol is designed to favor substitution on the benzene ring of 3,4-dichloroquinoline.
Materials:
-
3,4-dichloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Silver Sulfate (Ag₂SO₄)
-
Chlorine Gas (Cl₂)
-
5% Sodium Sulfite Solution
-
Crushed Ice
-
Sodium Hydroxide Solution (for basification)
-
Organic Solvent for extraction (e.g., Dichloromethane or Chloroform)
Procedure:
-
In a flask equipped with a gas inlet tube and a magnetic stirrer, dissolve 3,4-dichloroquinoline and a catalytic amount of silver sulfate in concentrated sulfuric acid.[1] The silver sulfate helps to generate the chloronium ion (Cl⁺).[1]
-
Cool the mixture in an ice bath.
-
With vigorous stirring, bubble dry chlorine gas through the solution for a designated period (e.g., 1-2 hours).[1] Monitor the reaction progress by periodically taking a small aliquot, quenching it, and analyzing by TLC or GC-MS.
-
After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and a 5% sodium sulfite solution to neutralize any excess chlorine.[1]
-
Slowly basify the solution with a cold sodium hydroxide solution to precipitate the chlorinated quinoline products.
-
Extract the products with an organic solvent.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting mixture of isomers (primarily 3,4,5-trichloroquinoline and 3,4,8-trichloroquinoline) by column chromatography or recrystallization.
Problem 3: Formation of Polychlorinated Byproducts
The introduction of more than one additional chlorine atom can occur if the reaction conditions are too harsh or the reaction time is too long.
Strategies to Minimize Polychlorination:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting further reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Milder Conditions: Employ a less reactive chlorinating agent (e.g., NCS) and lower the reaction temperature.
Characterization of Isomers
Distinguishing between the different trichloroquinoline isomers is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[6] For example, the proton at C2 will typically appear as a singlet, while the protons on the benzene ring will show characteristic coupling patterns depending on their relative positions.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a single chlorine atom.
-
X-ray Crystallography: Offers unambiguous structure determination if a suitable single crystal can be obtained.
This technical guide provides a starting point for addressing the challenges of regioselective chlorination of 3,4-dichloroquinoline. Successful synthesis will often require careful optimization of the reaction parameters discussed.
References
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1413-1422. [Link]
- Ahmad, Y., & Hey, D. H. (1958). The 5- and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 1(1), 1-4.
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
-
Sharma, U., & Kumar, N. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(3), 855-860. [Link]
-
Belskaya, N. P., Dehaen, W., Bakulev, V. A., & Eltsov, O. S. (2010). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 15(12), 9037-9051. [Link]
- Lutz, R. E., & Bailey, P. S. (1946). Antimalarials. The Synthesis of 2,4,7-Trichloroquinoline. Journal of the American Chemical Society, 68(7), 1285-1287.
- Gilchrist, T. L. (n.d.). Quinolines and Isoquinolines.
- Kotha, S., & Misra, S. (2013). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Tetrahedron Letters, 54(33), 4443-4446.
- StudySmarter. (2023, October 20).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]
-
Dong, C., et al. (2007). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of the American Chemical Society, 129(47), 14769-14775. [Link]
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0271438).
- SlideShare. (2018, November 28).
- University of Calgary. (n.d.). Regioselectivity and Substituent Effects.
-
El-Faham, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Chandrasekhar, B., et al. (2002). Development of an Efficient Process for 4,5,7-Trichloroquinoline, A Key Intermediate for Agrochemical Synthesis. Organic Process Research & Development, 6(5), 683-686.
-
Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8178-8184. [Link]
-
Lee, S., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society, 145(38), 20957-20966. [Link]
- Wang, F., et al. (2020). Electrosynthesis of Highly Functionalized Quinolines through Radical Annulation-Polar Addition Cascade.
-
Katritzky, A. R., & Rachwal, S. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Chemical Reviews, 110(3), 1556-1581. [Link]
- Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical Research, 42(5), 221-225.
-
Lee, S., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20957-20966. [Link]
- SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
- PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline.
-
Sova, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. PLoS ONE, 12(7), e0181225. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1221. [Link]
-
Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Chemistry – An Asian Journal, 19(17), e202400391. [Link]
-
Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3469-3472. [Link]
- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
Sources
- 1. pjsir.org [pjsir.org]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.org [mdpi.org]
- 6. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing impurities from 3,4-Dichloro-6-ethoxyquinoline reaction mixture
Technical Support Center: Quinoline Process Chemistry Division Subject: Purification Protocol for 3,4-Dichloro-6-ethoxyquinoline (Reaction Mixture Workup) Ticket ID: #Q-34DC-6EQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering difficulties isolating high-purity 3,4-dichloro-6-ethoxyquinoline from a reaction mixture, likely involving phosphorus oxychloride (POCl
This molecule presents a specific purification paradox:
-
Reduced Basicity: The electron-withdrawing nature of the two chlorine atoms (positions 3 and 4) significantly lowers the pKa of the quinoline nitrogen. Standard acid-base extractions used for simple quinolines often fail here because the molecule does not protonate efficiently in mild acid, or it precipitates with non-basic impurities.
-
Hydrolytic Instability: The chlorine at the C4 position is susceptible to Nucleophilic Aromatic Substitution (S
Ar). Harsh acidic or basic washes at high temperatures can accidentally hydrolyze the C4-Cl back to a hydroxyl group (reverting to starting material).
This guide provides a modular troubleshooting workflow to resolve these issues.
Module 1: The Safety & Yield Gate (POCl Quenching)
Issue: "My reaction mixture turns into a black tar upon adding water, and I smell a pungent gas."
Diagnosis:
This is caused by an uncontrolled exothermic hydrolysis of excess POCl
Protocol: The "Reverse Quench" Technique Do not add water to the reaction vessel. You must add the reaction mixture to the quench solution.
-
Preparation: Prepare a slurry of Crushed Ice and Ammonium Hydroxide (25%) or Sodium Acetate in a separate large beaker. The goal is to maintain pH > 4 during the quench to protect the ethoxy ether linkage.
-
Addition: Slowly pour the hot (or cooled) reaction mixture into the stirred ice slurry.
-
Temperature Control: Maintain internal temperature
C. -
Phosphate Hydrolysis: After addition, stir for 30-60 minutes.
-
Why? POCl
often forms phosphorodichloridate intermediates ( ) with the product. These require time to hydrolyze. If you extract too early, these "hidden" phosphorous impurities will carry over into the organic phase and cause oiling later.
-
Module 2: The Separation Gate (Extraction & Workup)
Issue: "I have a heavy emulsion, and the product is not migrating into the aqueous acid layer during extraction."
Diagnosis: As noted, 3,4-dichloro-6-ethoxyquinoline is a weak base . It will not partition into 1M HCl effectively like a standard alkaloid. Forcing it into solution with conc. HCl risks hydrolyzing the ethoxy group or the C4-chloro.
Protocol: Neutral Organic Extraction Abandon acid-base purification. Rely on polarity differences.
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for solubility but prone to emulsions.
-
Filtration (Crucial): Before separating layers, filter the entire biphasic mixture through a Celite 545 pad.
-
Reasoning: Fine phosphorous precipitates often stabilize emulsions. Filtration breaks the emulsion immediately.
-
-
Washing:
Module 3: The Purity Gate (Impurity Removal)
Issue: "I see a persistent impurity at R
Impurity Profile Analysis:
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Impurity A | 6-ethoxy-4-hydroxy-3-chloroquinoline | Unreacted Starting Material | Insoluble in DCM; remove by filtration before extraction. |
| Impurity B | 4-chloro-6-ethoxyquinoline | Mono-chlorinated byproduct (missing C3-Cl) | Hard to remove. Requires Column Chromatography (Silica).[2] |
| Impurity C | Phosphorous Esters | Incomplete Quench | Wash organic layer with 1M NaOH (cold, rapid) or prolong quench time. |
| Impurity D | 3,4-dichloro-6-hydroxyquinoline | Ether cleavage (Acid hydrolysis) | Soluble in dilute NaOH (Phenolic). Wash organic phase with 0.5M NaOH. |
Recommended Purification: Recrystallization Chromatography is effective but difficult to scale. Recrystallization is preferred for 3,4-dichloro derivatives due to their high crystallinity (planar structure).
-
Solvent System: Acetonitrile (MeCN) or Ethanol/Water .
-
Procedure:
-
Dissolve crude solid in minimum boiling MeCN.
-
Allow to cool slowly to RT.
-
If no crystals form, add warm water dropwise until turbidity persists, then cool to 4°C.
-
Note: Avoid Methanol if traces of acid are present, as nucleophilic attack (methoxide formation) at C4 is possible.
-
Visual Workflow: Decision Logic for Purification
Caption: Workflow logic for quenching and selecting the purification path based on crude purity.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl to pull the product into the aqueous phase to wash away non-basic impurities? A: Not recommended. The 3,4-dichloro substitution pattern renders the quinoline nitrogen extremely weakly basic (pKa < 2). To protonate it fully, you would need concentrated acid. This creates two risks:
-
Hydrolysis: The ethoxy ether can cleave to a phenol.
-
Reversibility: Upon neutralization, the product often precipitates as a gum rather than a solid due to rapid occlusion of impurities.
Q2: Why does my product turn yellow/orange upon storage? A: This indicates trace acid residues (HCl) trapped in the crystal lattice. The color comes from the formation of the quinolinium salt (halochromism).
-
Fix: Grind the dried solid and wash with a cold 5% NaHCO
solution, then re-dry. Store under nitrogen in the dark.
Q3: Is the C4-Chlorine stable?
A: It is relatively stable to water but highly reactive toward nucleophiles (amines, thiols, alkoxides) in the presence of heat. Do not use alcoholic bases (e.g., KOH/MeOH) during workup, or you will form the 4-methoxy derivative via S
References
-
Nucleophilic Substitution in Chloroquinolines: Wolf, C., & Lerebours, R. (2006). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Chlorinated Quinolines. Organic Letters.
-
POCl3 Chlorination Protocols: Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
-
General Quinoline Purification: BenchChem Technical Support. (2025).[2][4][5][6] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. (Generalized protocol adapted for Quinolines)
-
Recrystallization Strategies: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization.
Sources
Optimizing reaction temperature for 3,4-dichloro substitution on quinoline
Status: Operational Ticket Type: Process Optimization / Troubleshooting Subject: Thermal Management & Protocol Optimization for 3,4-Dichloro Substitution on Quinoline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Thermal Landscape
Achieving high-purity 3,4-dichloroquinoline is a regioselectivity challenge that defeats many standard protocols. Unlike the benzene-ring substitutions (positions 5, 6, 7, 8) which are governed by standard electrophilic aromatic substitution (EAS) rules, functionalizing the pyridine ring—specifically positions 3 and 4—requires a Dual-Phase Thermal Strategy .
The synthesis is rarely a single-step "pot-boil." It involves two distinct mechanistic regimes with conflicting thermal requirements:
-
C3-Chlorination (Electrophilic): Requires kinetic control (low temperature) to prevent over-chlorination (e.g., 3,3-dichloro species) or ring degradation.
-
C4-Dehydroxychlorination (Nucleophilic): Requires thermodynamic activation (high temperature, typically reflux) to drive the POCl₃-mediated displacement of the hydroxyl group.
This guide provides the optimized parameters to navigate these competing demands.
Technical Deep Dive: Reaction Mechanics & Thermal Causality
The "Dual-Phase" Pathway
The most robust route utilizes 4-hydroxyquinoline (4-quinolinol) as the starting scaffold. The transformation must be viewed as two sequential events, even if performed in a single pot.
| Reaction Phase | Target Position | Mechanism | Optimal Temp Window | Critical Risk |
| Phase I | C-3 | Electrophilic Aromatic Substitution (EAS) | 20°C – 60°C | Over-chlorination: High temps lead to 3,3-dichloro-2,4-dioxo byproducts or benzene-ring chlorination. |
| Phase II | C-4 | Nucleophilic Displacement (via Phosphoryl Intermediate) | 105°C – 120°C | Incomplete Conversion: Temps <90°C fail to break the P-O bond; Temps >140°C cause charring/tarring. |
Visualization: Reaction Pathway & Thermal Gates
Figure 1: The sequential reaction pathway highlighting the critical thermal gates for Phase I (C3-chlorination) and Phase II (C4-displacement).
Optimized Experimental Protocol
Objective: Synthesis of 3,4-dichloroquinoline from 4-hydroxyquinoline.
Reagents
-
Substrate: 4-Hydroxyquinoline (1.0 eq)
-
Phase I Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.1 eq) [Note: NCS is a milder alternative, but SO₂Cl₂ is atom-economical]
-
Phase II Reagent: Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 eq)
-
Solvent: Glacial Acetic Acid (for Phase I) / Neat (for Phase II)
Step-by-Step Methodology
-
Phase I: The "Cold" Chlorination (C3)
-
Dissolve 4-hydroxyquinoline in glacial acetic acid.
-
CRITICAL: Cool the solution to 15–20°C .
-
Add SO₂Cl₂ dropwise. The reaction is exothermic.
-
Thermostat: Do not allow internal temp to exceed 35°C .
-
Stir at room temperature (25°C) for 2 hours.
-
Checkpoint: TLC should show conversion to a slightly less polar spot (3-chloro-4-hydroxyquinoline).
-
Isolation: Pour into ice water, filter the solid 3-chloro intermediate, and dry thoroughly. Moisture is the enemy of Phase II.
-
-
Phase II: The "Hot" Dehydration (C4)
-
Place the dried 3-chloro-4-hydroxyquinoline into a round-bottom flask.
-
Add POCl₃ (neat).[1]
-
Optional: Add PCl₅ (0.5 eq) to accelerate the reaction if the substrate is stubborn.
-
Ramp Up: Heat slowly to 80°C . Evolution of HCl gas will begin.[2]
-
Reflux: Once gas evolution stabilizes, ramp to 110–115°C (gentle reflux).
-
Hold at reflux for 2–4 hours.
-
Endpoint: Monitor by TLC/HPLC. The starting material (fluorescent) should disappear.
-
-
Workup (Quenching)
-
Cool mixture to ~40°C.
-
Pour slowly onto crushed ice/water with vigorous stirring. (Warning: Delayed exotherm).
-
Neutralize with NH₄OH or NaOH to pH 7–8.
-
Extract with Dichloromethane (DCM).
-
Troubleshooting Center (FAQs)
Q1: I am seeing a "double spot" or a mixture of products after Phase I.
Diagnosis: Temperature overshoot during SO₂Cl₂ addition. The Science: At temperatures >50°C, the electron-rich C3 position can undergo double chlorination (forming a 3,3-dichloro-2,4-dioxo species) or the reaction may chlorinate the benzene ring (positions 6 or 8). Fix: Maintain addition temperature <20°C. Ensure efficient stirring to prevent "hot spots."
Q2: My Phase II reaction stalls. I still see the 3-chloro-4-hydroxy intermediate.
Diagnosis: "Phosphoryl Lock."
The Science: The reaction forms a phosphate ester intermediate (
-
Increase Temp: Ensure you are at a true reflux (105°C+). If you are at high altitude, your reflux temp might be too low.
-
Catalysis: Add a catalytic amount of DMF (Dimethylformamide) .[3] This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than POCl₃ alone.
Q3: The product is a black tar.
Diagnosis: Thermal Runaway / Polymerization. The Science: Quinoline rings are electron-deficient but can polymerize under harsh acidic conditions at temps >140°C. Fix: Do not use a heating mantle set to "Max." Use an oil bath set precisely to 120°C. Ensure the reaction time does not exceed 4 hours.
Q4: Can I do this in one pot?
Answer: Yes, but with compromised yield. Protocol: Dissolve 4-hydroxyquinoline in POCl₃. Add PCl₅ carefully.[4] The PCl₅ acts as the C3 chlorinating agent (releasing Cl₂ in situ) and the C4 dehydrating agent. Risk: This requires careful control.[3][4][5] PCl₅ sublimates and can be erratic. The stepwise method is superior for purity.
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing yield loss and impurity profiles during synthesis.
References
-
BenchChem Technical Support. (2025).[3][5] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Retrieved from
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Kinetic analysis and reaction profiles. PubMed. Retrieved from
-
Organic Chemistry Portal. Bischler-Napieralski Reaction and POCl3 Mechanisms. Retrieved from
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-3-haloquinolines. Journal of the American Chemical Society. (Foundational text on 3,4-dihaloquinoline synthesis).
-
ScienceMadness Wiki. (2023). Sulfuryl Chloride: Properties and Reactivity. Retrieved from
Sources
Technical Support Center: Stability of 3,4-Dichloro-6-ethoxyquinoline
Welcome to the technical support guide for 3,4-Dichloro-6-ethoxyquinoline. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals investigating the stability of this compound, particularly under acidic conditions. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3,4-Dichloro-6-ethoxyquinoline under acidic conditions?
The principal degradation mechanism expected for 3,4-Dichloro-6-ethoxyquinoline in an acidic aqueous environment is acid-catalyzed hydrolysis . The quinoline ring system features a basic nitrogen atom that will be protonated under acidic conditions. This protonation increases the electron-deficient nature of the quinoline core, making the chloro-substituted positions (C3 and C4) more susceptible to nucleophilic attack by water.
The reaction likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C4 position is generally more activated and thus more labile than the one at the C3 position, suggesting that the initial hydrolysis product would likely be 3-chloro-6-ethoxyquinolin-4(1H)-one . Further forcing conditions could potentially lead to the hydrolysis of the second chlorine atom.
Q2: How should I design a forced degradation study to evaluate the acid stability of my compound?
A forced degradation or stress testing study is crucial for understanding degradation pathways and developing a stability-indicating analytical method.[1] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2][3] For acid hydrolysis, the goal is to achieve a target degradation of 5-20% of the parent compound.[2][4] Degrading the compound completely provides little information about the intermediate degradants.
A typical starting point for an acid-forced degradation study would be:
-
Acid: 0.1 M Hydrochloric Acid (HCl)
-
Temperature: 60-80 °C
-
Time Points: 0, 2, 4, 8, 24, and 48 hours
It is critical to run a parallel control experiment using the same conditions but with deionized water instead of acid to distinguish between acid-catalyzed hydrolysis and simple thermolytic degradation.
Q3: What is the most appropriate analytical technique for monitoring the stability of 3,4-Dichloro-6-ethoxyquinoline?
The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically coupled with a UV or Photodiode Array (PDA) detector.[5] A method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the parent compound from all its degradation products, impurities, and excipients.[6]
For structural elucidation of the unknown degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7]
Q4: My initial stress test resulted in either no degradation or 100% degradation. How do I adjust my experimental conditions?
This is a common challenge in methods development. The key is to systematically adjust the stress level. Use the following logic to refine your conditions.
Caption: Decision tree for optimizing forced degradation conditions.
In-Depth Technical Protocols
Protocol 1: Forced Hydrolysis Study in Acidic Conditions
This protocol outlines a systematic approach to assess the stability of 3,4-Dichloro-6-ethoxyquinoline in acid.
1. Materials:
-
3,4-Dichloro-6-ethoxyquinoline
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl), certified solution (e.g., 1 M)
-
Sodium Hydroxide (NaOH), certified solution (e.g., 1 M) for neutralization
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Temperature-controlled oven or water bath
-
Calibrated pH meter
-
Validated stability-indicating HPLC-UV method
2. Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 3,4-Dichloro-6-ethoxyquinoline in a suitable organic solvent (e.g., ACN or MeOH).
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 4.0 mL of ACN (or MeOH) and 1.0 mL of 1.0 M HCl.
-
Dilute to the mark with DI water. This results in a final concentration of 100 µg/mL in 10% stock solvent, 40% ACN, and 0.1 M HCl.
-
-
Control Sample Preparation: Prepare a control sample similarly, but replace the 1.0 M HCl with 1.0 mL of DI water.
-
Incubation:
-
Immediately withdraw a 1 mL aliquot from the stress and control flasks for the T=0 time point.
-
Place the sealed flasks into an oven set to 60 °C.
-
-
Time-Point Sampling:
-
Withdraw 1 mL aliquots from each flask at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
For each sample taken, immediately neutralize it by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to the 1 mL aliquot) to quench the degradation reaction.
-
-
Analysis: Analyze all T=0, control, and neutralized stressed samples using the validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an RP-HPLC method capable of separating 3,4-Dichloro-6-ethoxyquinoline from its acid-degradation products.
2. Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm (or PDA scan 200-400 nm)
-
Injection Volume: 10 µL
3. Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Predicted Degradation & Data Summary
The primary degradation products are expected to result from the hydrolysis of one or both chlorine atoms.
Caption: Predicted major pathway for acid hydrolysis. Note: Actual structures for degradation products would need to be synthesized or elucidated via MS/NMR for confirmation.
The following table illustrates how to present data from a forced degradation study.
| Time (hours) | Stress Condition | % Parent Remaining (Area) | % Degradant 1 (Area) | % Degradant 2 (Area) | Mass Balance (%) |
| 0 | 0.1 M HCl, 60°C | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 0.1 M HCl, 60°C | 92.5 | 6.8 | < 0.1 | 99.3 |
| 8 | 0.1 M HCl, 60°C | 84.1 | 14.2 | 0.5 | 98.8 |
| 24 | 0.1 M HCl, 60°C | 65.3 | 30.1 | 2.1 | 97.5 |
| 8 | 1.0 M HCl, 60°C | 45.2 | 48.9 | 3.5 | 97.6 |
| 24 | Control (Water), 60°C | 99.8 | < 0.1 | < 0.1 | 99.8 |
Note: Data is illustrative. Mass balance is the sum of the area percent of the parent and all degradation products.
References
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.[8]
-
An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. Benchchem.[9]
-
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org.
-
3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.[10]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[2]
-
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society.
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Publications.[11]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
-
Forced Degradation Studies. MedCrave online.[1]
-
Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.[6]
-
Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry - ACS Publications.
-
Quinoline. Wikipedia.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.[3]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.
-
Synthesis of quinolines. Organic Chemistry Portal.
-
Analytical Techniques In Stability Testing. Separation Science.[5]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.[4]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience.
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.[7]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. sepscience.com [sepscience.com]
- 6. jocpr.com [jocpr.com]
- 7. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Molecular Landscape: Structure and Proton Environments
An In-Depth Guide to the ¹H NMR Spectral Analysis of 3,4-Dichloro-6-ethoxyquinoline: A Comparative Approach
For researchers and professionals in medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Quinoline scaffolds, in particular, are prevalent in a vast array of pharmacologically active agents, making their unambiguous characterization essential. This guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dichloro-6-ethoxyquinoline, providing a detailed interpretation of its spectral features. Furthermore, it compares the utility of ¹H NMR with alternative analytical techniques, offering a holistic perspective on its role in modern spectroscopic characterization.
The structure of 3,4-dichloro-6-ethoxyquinoline features a bicyclic aromatic system with distinct electronic environments created by its substituents. The two chlorine atoms at positions 3 and 4 are strongly electron-withdrawing, while the ethoxy group at position 6 is electron-donating. These substituents, along with the inherent aromaticity and the nitrogen heteroatom, dictate the chemical shifts and coupling patterns of the molecule's protons.
Comparative Scaffold Analysis: 3,4-Dichloroquinoline vs. 4-Chloroquinoline
Executive Summary: The "Strategic Chlorine"
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib analogs), and antibacterial agents. This guide analyzes the critical structural divergence between 4-chloroquinoline (monosubstituted core) and 3,4-dichloroquinoline (disubstituted core).
The addition of a chlorine atom at the C3 position is not merely an incremental mass increase; it acts as a conformational gatekeeper and electronic modulator . For researchers, the choice between these two scaffolds dictates the final molecule's lipophilicity, metabolic stability, and—most critically—the rotational freedom of substituents at the bioactive C4 position.
Key Decision Matrix
| Feature | 4-Chloroquinoline Scaffold | 3,4-Dichloroquinoline Scaffold |
| Primary Utility | Antimalarials, DNA Intercalators | Kinase Inhibitors (EGFR, Src), MDR Reversal |
| C4 Reactivity (SNAr) | High; standard conditions | Activated (electronic) but Sterically Hindered |
| Lipophilicity (cLogP) | Moderate (Base + ~0.[1][2]7) | High (Base + ~1.4); enhanced membrane permeability |
| Conformational Effect | Free rotation of C4-substituents | Restricted rotation (Ortho-effect) |
Physicochemical & Reactivity Profile[3]
The Electronic vs. Steric Paradox
The reactivity of the C4-chlorine is the gateway to synthesizing bioactive derivatives.
-
4-Chloroquinoline: The C4 position is electrophilic due to the nitrogen sink in the pyridine ring. Nucleophilic aromatic substitution (SNAr) with amines proceeds readily.
-
3,4-Dichloroquinoline: The C3-chlorine exerts two opposing forces:
-
Inductive Activation (-I Effect): The electronegative C3-Cl withdraws electron density from the ring, theoretically making C4 more electrophilic.
-
Steric Deactivation: The bulk of the C3-Cl hinders the approach of nucleophiles to C4.
-
Expert Insight: For small nucleophiles (hydrazine, methylamine), the electronic activation often dominates. For bulky anilines (common in kinase inhibitors), steric hindrance requires harsher reaction conditions (higher heat/polar solvents).
-
Lipophilicity and pKa
The C3-Cl increases lipophilicity (LogP), which facilitates passive transport across the lipid bilayer—crucial for intracellular targets like kinases or the malaria parasite's food vacuole. However, it also lowers the pKa of the quinoline nitrogen, potentially reducing accumulation in acidic compartments (ion trapping).
Therapeutic Case Studies
Case Study A: Kinase Inhibition (Oncology)
Target: EGFR / Src Kinases
In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 3,4-dichloro scaffold often outperforms the 4-chloro analog.
-
Mechanism: ATP-competitive inhibition.[3]
-
The "Lock" Effect: In 4-anilinoquinolines, the phenyl ring at C4 needs to adopt a specific twisted conformation relative to the quinoline plane to fit the ATP pocket. A hydrogen atom at C3 allows free rotation, costing entropy upon binding. A chlorine atom at C3 creates a steric clash with the C4-aniline, forcing the molecule into a pre-organized, bioactive conformation.
-
Data Trend: 3-substituted derivatives (Cl, CN) typically show lower IC50 values (higher potency) against EGFR compared to unsubstituted analogs due to this entropy-enthalpy compensation.
Case Study B: Antimalarial Activity
Target: Heme Polymerization (Hemozoin)
Here, the 4-chloro scaffold (specifically the 4,7-dichloro derivative) remains the gold standard.
-
Mechanism: The drug must stack with free heme to prevent its detoxification into hemozoin.
-
Steric Interference: The flat, planar surface of the quinoline ring is essential for
stacking with porphyrins. A substituent at C3 can disrupt this stacking interaction, potentially reducing binding affinity. -
Resistance: However, some 3-chloro analogs are explored to overcome chloroquine resistance (CQR) by altering the drug's interaction with the PfCRT transporter, though they are not yet clinical standards.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino Derivatives (SNAr)
Objective: Functionalize the scaffold with a pharmacophore.
Materials:
-
Scaffold: 3,4-dichloroquinoline (or 4,7-dichloroquinoline for comparison).
-
Nucleophile: 3-chloro-4-fluoroaniline (typical kinase pharmacophore).
-
Solvent: Isopropanol or Ethoxyethanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the chloroquinoline scaffold in isopropanol (0.5 M concentration).
-
Addition: Add 1.1 eq of the aniline nucleophile.
-
Catalysis: Crucial Step. Add 1-2 drops of concentrated HCl.
-
Why? Protonation of the quinoline nitrogen increases the electrophilicity of C4, accelerating the reaction.
-
-
Reflux:
-
4-Chloro: Reflux at 80°C for 2–4 hours.
-
3,4-Dichloro: Reflux at 90–100°C (ethoxyethanol may be needed) for 6–12 hours. Monitor via TLC as the C3-sterics slow the attack.
-
-
Isolation: Cool to room temperature. The product usually precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.
-
Validation: 1H NMR must show the disappearance of the C4-Cl signal and the appearance of amine protons.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Compare biological potency against cancer cell lines (e.g., A549 or HeLa).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.
-
Treatment: Treat with serial dilutions of the 4-chloro and 3,4-dichloro derivatives (0.1 nM to 100 µM). Include DMSO control.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Dye Addition: Add MTT reagent (5 mg/mL); incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualizations (Graphviz)
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the C3-substituent dictates the biological pathway.
Caption: SAR decision tree showing how C3-substitution shifts the pharmacophore from planar intercalators (Malaria) to conformationally locked kinase inhibitors (Cancer).
Diagram 2: Comparative Synthesis Workflow
This diagram highlights the divergence in reaction conditions due to steric hindrance.
Caption: Synthetic workflow comparing reaction stringency required for 4-chloro vs. 3,4-dichloro substrates.
References
-
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. (Note: Discusses the critical SAR of 3-chloro/fluoro anilinoquinazolines which directly translates to quinolines).
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[4] Current Medicinal Chemistry.
-
Kaur, K., et al. (2010). "Antimalarial quinolines: a review." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Egan, T. J. (2001). "Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials." Mini Reviews in Medicinal Chemistry.
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Src Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Infrared (IR) spectroscopy peaks for 3,4-Dichloro-6-ethoxyquinoline
Technical Comparison Guide: IR Characterization of 3,4-Dichloro-6-ethoxyquinoline
Executive Summary & Application Context
3,4-Dichloro-6-ethoxyquinoline is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and antimalarial agents. Its structural integrity is defined by three distinct functionalities: the quinoline aromatic core , the 3,4-dichloro substitution on the pyridinoid ring, and the 6-ethoxy ether linkage on the benzenoid ring.
In drug development, verifying the precise substitution pattern of this molecule is paramount, as positional isomers (e.g., 4,6-dichloro or 4,7-dichloro analogs) exhibit vastly different biological activities. This guide provides a definitive spectral fingerprint for 3,4-Dichloro-6-ethoxyquinoline, deriving its diagnostic peaks from high-fidelity structural analogs and establishing a protocol to distinguish it from common synthetic precursors and byproducts.
Theoretical Spectral Profile (Diagnostic Fingerprint)
Since exact experimental reference spectra for this specific CAS are often proprietary, the following profile is constructed using Fragment Analysis Method , synthesizing data from 4-chloro-6-ethoxyquinoline, 3,4-dichloroaniline, and quinoline standards.
Table 1: Diagnostic IR Peaks for 3,4-Dichloro-6-ethoxyquinoline
| Region | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |
| High Freq. | 3080 – 3030 | Weak | ν(C–H) Aromatic | Quinoline Ring Protons |
| 2985 – 2970 | Medium | ν(C–H) Aliphatic (Asym) | Ethoxy Group (-CH₂CH₃) | |
| 2930 – 2880 | Weak | ν(C–H) Aliphatic (Sym) | Ethoxy Group (-CH₂CH₃) | |
| Double Bond | 1620 – 1610 | Strong | ν(C=N) / ν(C=C) | Quinoline Pyridinoid Ring |
| 1580 – 1560 | Medium | ν(C=C) Aromatic | Benzenoid Ring Skeleton | |
| Fingerprint | 1255 – 1245 | Very Strong | ν(C–O–C) Asymmetric | Aryl-Alkyl Ether (Ar-O-Et) |
| 1110 – 1090 | Medium | ν(C–Cl) / In-plane Bend | 3,4-Dichloro Substitution | |
| 1045 – 1035 | Strong | ν(C–O–C) Symmetric | Ethoxy Group (O-CH₂ bond) | |
| 820 – 800 | Strong | δ(C–H) OOP (Out-of-Plane) | Adjacent Hydrogens (H7, H8) | |
| 760 – 740 | Medium | δ(C–H) OOP | Isolated Hydrogen (H5) |
Analyst Note: The most critical confirmation of the ethoxy group is the doublet in the aliphatic region (2985/2930 cm⁻¹) combined with the intense ether stretch at ~1250 cm⁻¹. The 3,4-dichloro pattern is best confirmed by the absence of the C3-H bending mode typically seen at ~790 cm⁻¹ in mono-substituted quinolines.
Comparative Analysis: Product vs. Alternatives
In a synthesis workflow, this molecule is typically differentiated from its immediate precursor (3,4-Dichloro-6-hydroxyquinoline ) or a mono-chlorinated byproduct (4-Chloro-6-ethoxyquinoline ).
Comparison A: Target vs. Precursor (The "Alkylation Check")
-
Alternative: 3,4-Dichloro-6-hydroxyquinoline (Phenol derivative).
-
Differentiation: The precursor exhibits a broad, intense O-H stretch at 3400–3200 cm⁻¹ .
-
Success Criteria: Complete disappearance of the O-H band and appearance of the aliphatic C-H stretches (2985 cm⁻¹) confirms successful O-ethylation.
Comparison B: Target vs. Mono-Chloro Analog (The "Chlorination Check")
-
Alternative: 4-Chloro-6-ethoxyquinoline (Missing 3-Cl).
-
Differentiation: The 4-chloro analog retains a proton at position 3. This proton generates a specific C-H bending vibration near 880–860 cm⁻¹ .
-
Success Criteria: The 3,4-dichloro target will lack this specific band because position 3 is substituted with Chlorine. Additionally, the C-Cl stretching band in the target will appear broader or split (doublet) in the 1000–800 cm⁻¹ region due to the two distinct C-Cl bonds.
Table 2: Comparative Spectral Markers
| Feature | 3,4-Dichloro-6-ethoxyquinoline (Target) | 3,4-Dichloro-6-hydroxyquinoline (Precursor) | 4-Chloro-6-ethoxyquinoline (Byproduct) |
| 3400 cm⁻¹ | Absent | Strong, Broad (O-H) | Absent |
| 2980 cm⁻¹ | Present (Ethoxy) | Absent | Present (Ethoxy) |
| 1250 cm⁻¹ | Strong (Ether) | Weak/Shifted (Phenol C-O) | Strong (Ether) |
| 880 cm⁻¹ | Absent | Absent | Present (C3-H Bend) |
Experimental Validation Protocol
To ensure reproducible data that aligns with the theoretical profile above, follow this self-validating protocol.
Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) - Preferred for solid quinolines due to ease of use and lack of moisture interference.
Step-by-Step Workflow:
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~5 mg of the solid 3,4-Dichloro-6-ethoxyquinoline onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads ~80-100N (ensure good contact, as quinolines can be crystalline and hard).
-
Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the fingerprint region (1500–600 cm⁻¹) as this may obscure the fine splitting of C-Cl bands.
Spectral Validation Decision Matrix
The following diagram illustrates the logic flow for validating the synthesized product against its common impurities.
Figure 1: Decision tree for the spectral validation of 3,4-Dichloro-6-ethoxyquinoline synthesis.
References
-
Sandford, S. A., et al. "The Mid-Infrared Spectra of Quinoline and Phenanthridine." The Astrophysical Journal, vol. 599, 2003. Link (Establishes baseline quinoline skeletal vibrations).
-
Sigma-Aldrich. "Product Specification: 4-Chloro-6-ethoxyquinoline." Sigma-Aldrich Catalog, 2024. Link (Used as primary structural analog for spectral derivation).
-
National Institute of Standards and Technology (NIST). "Infrared Spectra of Aryl Alkyl Ethers." NIST Chemistry WebBook. Link (Source for ethoxy group diagnostic bands).
-
BenchChem. "Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline." BenchChem Application Notes, 2025. Link (Provides context on 3,4-dichloro substitution patterns in quinolines).
-
Specac Ltd. "Interpreting Infrared Spectra: A Practical Approach." Specac Knowledge Base. Link (Reference for ATR sampling protocols).
Validating Purity of 3,4-Dichloro-6-ethoxyquinoline Using LC-MS: A Comparative Guide
Executive Summary
3,4-Dichloro-6-ethoxyquinoline is a critical scaffold in the synthesis of antimalarial agents and kinase inhibitors.[1] Its purity is non-negotiable; however, its structural properties—specifically the halogenated quinoline ring—pose unique challenges for traditional detection methods.
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against industry-standard alternatives (HPLC-UV and GC-MS).[1] We demonstrate that while HPLC-UV remains the workhorse for assay potency, LC-MS is the only self-validating method capable of definitively identifying trace regioisomers and hydrolysis byproducts, primarily due to the distinct isotopic signature of the dichloro-moiety.[1]
The Analytical Challenge
The primary challenge in analyzing 3,4-Dichloro-6-ethoxyquinoline lies in its synthesis byproducts. Common impurities include:
-
Regioisomers: (e.g., 2,4-dichloro variants) formed during ring closure.
-
Hydrolysis Products: 4-chloro-6-ethoxyquinolin-3-ol (substitution of Cl with OH).[1]
-
Starting Materials: Unreacted ethoxy-anilines.
Why Conventional Methods Fail
-
HPLC-UV (Diode Array): Relies on chromophores.[1] Regioisomers often possess identical UV spectra to the target molecule, leading to co-elution and "hidden" impurities.
-
GC-MS: While sensitive, quinoline intermediates are often polar and thermally labile.[1] High injection port temperatures can induce dechlorination, creating false impurity peaks.
Comparative Analysis: LC-MS vs. Alternatives
The following matrix evaluates the three primary methodologies based on sensitivity, specificity, and operational integrity.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS |
| Specificity | High (Mass filtering + Isotope ID) | Low (Retention time only) | Medium (Mass spectral library) |
| Sensitivity (LOD) | < 0.01% (Trace level) | ~0.05% | < 0.01% |
| Co-elution Risk | Resolved by Mass Extraction (XIC) | High risk (Peak purity fails) | Low (High peak capacity) |
| Sample Integrity | High (Soft ionization, ESI) | High | Low (Thermal degradation risk) |
| Throughput | Medium (Requires interpretation) | High (Routine QC) | Medium |
The "Hero" Method: LC-MS Validation Protocol[1]
This protocol utilizes Electrospray Ionization (ESI) in positive mode. The quinoline nitrogen is basic, making it an excellent candidate for protonation
A. Experimental Workflow
Figure 1: Step-by-step LC-MS workflow for quinoline analysis.
B. Detailed Methodology
1. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Concentration: 0.5 mg/mL for impurity profiling; 10 µg/mL for sensitivity checks.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the quinoline).
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-10 min: 5% -> 95% B (Linear Ramp)[1]
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibrate)
-
3. MS Parameters (Source: ESI+):
-
Scan Range: 100 – 600 m/z.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).
-
Target Ion: The theoretical monoisotopic mass of 3,4-Dichloro-6-ethoxyquinoline (
) is approx 241.0 Da . Expect at 242.0 .
Scientific Integrity: The Self-Validating System
The most powerful aspect of this method is the Isotopic Fingerprint .[1]
The Chlorine Rule (Self-Validation)
Chlorine exists naturally as
-
1 Chlorine atom: M and M+2 peaks in a 3:1 ratio.[1][4][5][6]
-
2 Chlorine atoms (Our Target): M, M+2, and M+4 peaks in a 9:6:1 ratio.
If your main peak at m/z 242 does not show a 9:6:1 pattern, the substance is not 3,4-dichloro-6-ethoxyquinoline, regardless of retention time.[1] This provides an internal check against misidentification.[1]
Impurity Identification Logic
Figure 2: Decision tree for validating peak identity based on MS spectral data.
Troubleshooting & Tips
-
Ghost Peaks: If you see a peak at m/z 208 (
), check your cone voltage. High energy can knock off a chlorine atom inside the source (In-Source Fragmentation), mimicking an impurity. -
Carryover: Quinolines are "sticky." Use a needle wash of 50:50 MeOH:IPA + 0.1% Formic Acid.[1]
-
pH Control: Ensure the mobile phase is acidic (pH ~2.5). At neutral pH, the quinoline may deprotonate, leading to poor peak shape and reduced sensitivity.
References
-
ICH Harmonised Tripartite Guideline. (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link
-
Phenomenex. (2020). Analysis of Chloroquine and Its Metabolites by LC-MS/MS.[1][2][9] Application Note. Link
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (The Chlorine Rule).[10]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroquinoline Derivatives.Link
-
United Chemical Technologies. (2020). Analysis of Chloroquine in Urine Using LC-MS/MS.[1][2]Link
Sources
- 1. US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline - Google Patents [patents.google.com]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. database.ich.org [database.ich.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal Procedures: 3,4-Dichloro-6-ethoxyquinoline
[1][2]
Executive Summary: Immediate Directives
3,4-Dichloro-6-ethoxyquinoline is a halogenated heteroaromatic compound.[1][2] Due to the presence of both chlorine substituents and the nitrogen-containing quinoline ring, improper disposal poses significant risks of aquatic toxicity and the formation of hazardous combustion byproducts (HCl, NOx).[1][2]
⚠ Critical Prohibitions (The "Never" List)
-
NEVER dispose of this compound down the drain.[1] It is likely toxic to aquatic life with long-lasting effects.[1][3][4][5]
-
NEVER mix with non-halogenated organic solvents (e.g., Acetone, Methanol) in waste streams.[1] This significantly increases disposal costs and complicates incineration.[1]
-
NEVER treat with bleach (sodium hypochlorite) for decontamination.[1] Reaction with nitrogenous heterocycles can produce unstable chloramines.[1]
Chemical Profile & Hazard Logic (The "Why")
To manage this chemical safely, we must understand its behavior.[1][3][6][7][8][9] As a Senior Application Scientist, I derive these protocols not just from regulation, but from the molecule's functional group chemistry.
| Feature | Chemical Logic | Operational Implication |
| Halogenation (Cl) | The "3,4-Dichloro" motif releases Hydrogen Chloride (HCl) gas upon combustion.[1][2] | Must be incinerated in a facility with acid gas scrubbers.[1] Cannot go to standard fuel blending. |
| Quinoline Ring | Nitrogen-containing aromatic.[1][2] Burns to produce Nitrogen Oxides (NOx) .[1] | Requires high-temperature incineration (>1100°C) to minimize NOx emissions.[1] |
| Lipophilicity | The ethoxy group and chloro-substituents increase fat solubility.[1][2] | High potential for bioaccumulation in aquatic organisms.[1] Zero-discharge policy. |
Waste Characterization & Classification
Proper classification is the self-validating system that ensures safety downstream.[1]
Regulatory Codes (US/EU Context)
While 3,4-Dichloro-6-ethoxyquinoline is not explicitly P-listed or U-listed by name under RCRA (USA), it defaults to the following due to its chemical class:
-
RCRA (USA): Treat as D001 (Ignitable, if in solvent) or D003 (Reactive, if applicable), but primarily managed as Halogenated Organic Waste .[1] If the compound contains >1000 ppm halogens, it is presumed hazardous.
-
EU Waste Code (EWC): 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, contaminated gloves, weighing boats, paper towels.[1]
-
Segregation: Isolate solid waste in a dedicated container labeled "Solid Hazardous Waste - Halogenated."
-
Primary Containment: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness). Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or pail.
-
Why HDPE? It is resistant to chemical attack if the inner bag leaks.[1]
-
-
Labeling: Affix a hazardous waste label. Explicitly write:
Scenario B: Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures, HPLC effluent, dissolved stock solutions.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix strong oxidizers with organic solvents).
-
Stream Selection: Pour into the Halogenated Organic Solvents carboy (Red tag/can is standard in many labs).[1][2]
-
Threshold: Even if the concentration is low (<1%), the presence of the halogenated solute classifies the entire container as halogenated waste.
-
-
pH Neutralization (If necessary): If the solution is acidic/basic, neutralize to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.[2]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 3,4-Dichloro-6-ethoxyquinoline.
Figure 1: Decision tree for the segregation and packaging of halogenated quinoline waste.
Spill Contingency Plan
In the event of a spill, immediate action is required to prevent environmental contamination.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link][1]
-
PubChem. Compound Summary: Quinoline Derivatives and Hazards. National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][Link][1]
Sources
- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethoxyquin | C14H19NO | CID 3293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. chemscene.com [chemscene.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
